molecular formula C8H10BFO3 B1591708 3-Ethoxy-2-fluorophenylboronic acid CAS No. 855230-61-4

3-Ethoxy-2-fluorophenylboronic acid

Cat. No. B1591708
M. Wt: 183.97 g/mol
InChI Key: DCUXBPVUKGENEJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluorophenylboronic acid, also known as EFPA, is a compound used in organic synthesis and is a derivative of phenylboronic acid. It is an important reagent used in a variety of organic reactions, such as Suzuki-Miyaura cross-coupling, Stille coupling, and Heck coupling. EFPA has been widely used in the synthesis of organic molecules, including pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Ethoxy-2-fluorophenylboronic acid is utilized in versatile synthesis methods, such as Suzuki cross-coupling reactions, to create highly functionalized aryl/heteroaryl compounds (Thompson et al., 2005).
  • It has been applied in the facile synthesis of various organic compounds, demonstrating its versatility in organic chemistry (Szumigala et al., 2004).
  • The compound plays a significant role in palladium-catalyzed cascade reactions for the synthesis of emissive fluorophores (Xiong et al., 2019).

Spectroscopic and Structural Studies

  • In-depth spectroscopic studies like FT-IR, Raman, and SERS have been conducted on 3-Ethoxy-2-fluorophenylboronic acid and its analogs, providing insights into their adsorption mechanisms and molecular structures (Piergies et al., 2013).
  • Structural analysis through methods like X-ray diffraction has been performed to understand the molecular and crystal structure of this compound (Cyrański et al., 2012).

Biological Applications

  • Its derivatives have shown antifungal activity, indicating potential in pharmaceutical applications (Borys et al., 2019).
  • The compound has been used in the synthesis of glucose-sensing materials, relevant in non-invasive monitoring of glucose levels (Bao et al., 2021).

Safety And Hazards

Causes skin and eye irritation. Handle with care .

properties

IUPAC Name

(3-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUXBPVUKGENEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584539
Record name (3-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-fluorophenylboronic acid

CAS RN

855230-61-4
Record name 3-Ethoxy-2-fluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855230-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LD Turner, CH Trinh, RA Hubball… - Journal of Medicinal …, 2021 - ACS Publications
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials. Pan-…
Number of citations: 16 pubs.acs.org
L Turner, C Trinh, R Hubball, K Orritt, CC Lin, J Burns… - 2021 - chemrxiv.org
Fibroblast growth factor receptors (FGFRs) are implicated in a range of cancers with several pan-kinase and selective-FGFR inhibitors currently being evaluated in clinical trials for FGFR…
Number of citations: 2 chemrxiv.org

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